molecular formula C15H14O3 B178261 2-[4-[3-(hydroxymethyl)phenyl]phenyl]acetic Acid CAS No. 176212-50-3

2-[4-[3-(hydroxymethyl)phenyl]phenyl]acetic Acid

Cat. No. B178261
M. Wt: 242.27 g/mol
InChI Key: AEUKJKCPZRFKPG-UHFFFAOYSA-N
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Description

2-[4-[3-(hydroxymethyl)phenyl]phenyl]acetic Acid, also known as 4-(Hydroxymethyl)phenylacetic acid, is a chemical compound with the molecular formula C9H10O3 . It is a white crystalline solid .


Synthesis Analysis

The synthesis of compounds similar to 2-[4-[3-(hydroxymethyl)phenyl]phenyl]acetic Acid often involves the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in carbon–carbon bond forming reactions and involves the use of organoboron reagents . Another method involves the catalytic protodeboronation of alkyl boronic esters .


Molecular Structure Analysis

The molecular structure of 2-[4-[3-(hydroxymethyl)phenyl]phenyl]acetic Acid consists of nine carbon atoms, ten hydrogen atoms, and three oxygen atoms . The InChI Key is FWZBPBKAANKOJQ-UHFFFAOYSA-N .


Chemical Reactions Analysis

The Suzuki–Miyaura cross-coupling reaction is a key reaction involved in the synthesis of compounds like 2-[4-[3-(hydroxymethyl)phenyl]phenyl]acetic Acid . This reaction involves the coupling of organoboron reagents with other organic compounds under mild and functional group tolerant conditions .


Physical And Chemical Properties Analysis

2-[4-[3-(hydroxymethyl)phenyl]phenyl]acetic Acid is a white crystalline solid with a melting point of 131-134 °C (lit.) . Its density is 1.271±0.06 g/cm3 (Predicted) .

Scientific Research Applications

Degradation and Biotoxicity Studies

Advanced oxidation processes (AOPs) are used for the degradation of various compounds, including acetaminophen, from aqueous mediums. Research on AOP by-products, their biotoxicity, and proposed degradation pathways contributes to enhancing the degradation of contaminants by AOP systems (Qutob et al., 2022).

Anticancer Potential of Phenolic Compounds

Cinnamic acid derivatives, possessing three main reactive sites, have garnered attention in medicinal research as anticancer agents. Despite their rich medicinal tradition, these compounds have been underutilized, indicating a significant area for future research and application in anticancer therapies (De et al., 2011).

Antioxidant Properties and Health Benefits

Hydroxycinnamic acids (HCAs) are explored for their in vitro antioxidant activity and potential health benefits, focusing on structure-activity relationships to generate potent antioxidant molecules. This research area aims to optimize molecular leads for management of oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

Pharmacological and Industrial Relevance

Phosphonic acids, characterized by a specific functional group, are employed across a wide range of applications due to their bioactive properties and potential in designing supramolecular or hybrid materials, functionalization of surfaces, and more. This versatility points to the importance of synthesis methods for phosphonic acids in various research projects (Sevrain et al., 2017).

Biotechnological Routes from Biomass

Lactic acid production from biomass and its use as a feedstock for the green chemistry of the future, including the synthesis of biodegradable polymers and potentially valuable chemicals, showcases the biotechnological applications of organic acids derived from renewable resources (Gao et al., 2011).

Safety And Hazards

The compound may cause respiratory irritation, serious eye irritation, and skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-[4-[3-(hydroxymethyl)phenyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-10-12-2-1-3-14(8-12)13-6-4-11(5-7-13)9-15(17)18/h1-8,16H,9-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUKJKCPZRFKPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)CC(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[3-(hydroxymethyl)phenyl]phenyl]acetic Acid

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